3-((3,4-Difluorophenyl)thio)propanal
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Overview
Description
3-((3,4-Difluorophenyl)thio)propanal is an organic compound with the molecular formula C9H8F2OS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a propanal moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Difluorophenyl)thio)propanal typically involves the reaction of 3,4-difluorothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Difluorophenyl)thio)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-((3,4-Difluorophenyl)thio)propanoic acid.
Reduction: Formation of 3-((3,4-Difluorophenyl)thio)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((3,4-Difluorophenyl)thio)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3,4-Difluorophenyl)thio)propanal involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3-((3,4-Difluorophenyl)thio)propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-((3,4-Difluorophenyl)thio)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3,4-Difluorothiophenol: The parent thiophenol compound without the propanal moiety.
Uniqueness
3-((3,4-Difluorophenyl)thio)propanal is unique due to the presence of both the difluorophenyl group and the propanal moiety, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8F2OS |
---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H8F2OS/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2 |
InChI Key |
BZSHEZLGCKZNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCCC=O)F)F |
Origin of Product |
United States |
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